5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Overview

Description

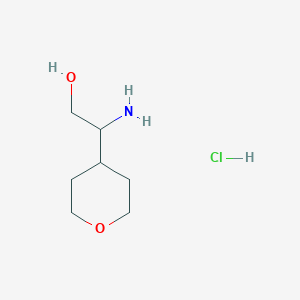

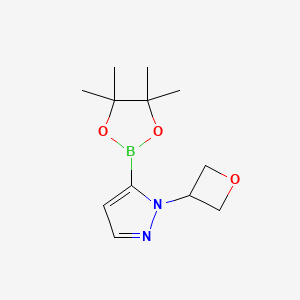

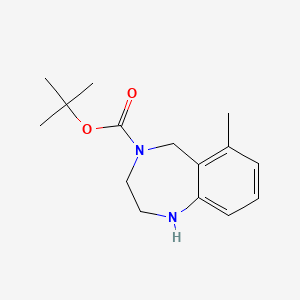

“5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” is an organic compound that contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .

Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.Molecular Structure Analysis

The molecular structure of “5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” includes a five-membered ring, a carboxylic acid group, a primary amide group, a hydroxyl group, and a Thiophene .Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .Physical And Chemical Properties Analysis

The compound has a linear formula of C9H10O3S and a molecular weight of 198.242 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .Scientific Research Applications

Biochemical Research Applications

Enzyme Interaction Studies

- Research on enzyme interactions, particularly with pyruvate kinase, has shown the utility of structurally related compounds in probing the reactivity and modification of specific amino acid residues within enzymes. For example, a study demonstrated how a derivative of 5-chloro-4-oxopentanoic acid could alkylate rabbit muscle pyruvate kinase, highlighting its potential as a biochemical tool for studying enzyme mechanisms (Chalkley & Bloxham, 1976).

Metal-Complex Formation for IR Detection

- The synthesis and structure of W(CO)5 complexes with derivatives similar to 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been investigated, providing a basis for developing IR-detectable metal–carbonyl tracers for amino functions. Such complexes are useful in labeling amino acids, showcasing applications in chemical biology and materials science (Kowalski et al., 2009).

Synthetic Route Exploration

- Studies on the synthesis of bioactive compounds, such as antibiotics, have highlighted methods to generate key intermediates and products from pentanoic acid derivatives. This research contributes to the development of synthetic methodologies with applications in drug discovery and organic synthesis (Liang et al., 2016).

Medicinal Chemistry Applications

Inhibitor Design for Therapeutic Targets

- Compounds structurally related to 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid have been used in designing inhibitors for enzymes such as nitric oxide synthases. This approach aids in the development of therapeutic agents for conditions associated with enzyme dysregulation (Ulhaq et al., 1998).

Matrix Metalloproteinase Inhibition

- Research into pentanoic acid derivatives has led to the identification of potent inhibitors of matrix metalloproteinase-2 (MMP-2), which play a role in cancer progression and metastasis. These findings highlight the therapeutic potential of such compounds in treating cancer (Mukherjee et al., 2017).

Cholecystokinin Antagonism

- The development of non-peptide cholecystokinin antagonists, such as derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, demonstrates applications in studying gastrointestinal physiology and potentially treating related disorders (Makovec et al., 1987).

Future Directions

properties

IUPAC Name |

5-amino-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAQOHNLUGZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)

![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)